Cas no 2171971-47-2 (2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}azetidin-3-yl)acetic acid)

2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}azetidin-3-yl)acetic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclopentylacetyl-azetidine scaffold. This compound is primarily utilized in peptide synthesis, where its structural complexity enables the incorporation of constrained ring systems, enhancing conformational control in target peptides. The Fmoc group provides orthogonal protection for the amine functionality, facilitating solid-phase peptide synthesis (SPPS) under mild basic conditions. The azetidine and cyclopentyl moieties contribute to improved metabolic stability and bioavailability in peptide-based therapeutics. Its compatibility with standard coupling reagents and resistance to racemization make it a valuable intermediate for constructing structurally diverse peptides with potential applications in drug discovery and biochemical research.
2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}azetidin-3-yl)acetic acid structure
2171971-47-2 structure
Product Name:2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}azetidin-3-yl)acetic acid
CAS No:2171971-47-2
MF:C27H30N2O5
MW:462.537507534027
CID:6264436
PubChem ID:165824502
Update Time:2025-05-26

2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}azetidin-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}azetidin-3-yl)acetic acid
    • EN300-1506543
    • 2171971-47-2
    • 2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetyl}azetidin-3-yl)acetic acid
    • Inchi: 1S/C27H30N2O5/c30-24(29-15-18(16-29)13-25(31)32)14-27(11-5-6-12-27)28-26(33)34-17-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,18,23H,5-6,11-17H2,(H,28,33)(H,31,32)
    • InChI Key: UNGXJCWBMGSJPR-UHFFFAOYSA-N
    • SMILES: O=C(CC1(CCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(CC(=O)O)C1

Computed Properties

  • Exact Mass: 462.21547206g/mol
  • Monoisotopic Mass: 462.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 751
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 95.9Ų

2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}azetidin-3-yl)acetic acid Pricemore >>

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Additional information on 2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}azetidin-3-yl)acetic acid

Research Brief on 2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}azetidin-3-yl)acetic acid (CAS: 2171971-47-2)

The compound 2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}azetidin-3-yl)acetic acid (CAS: 2171971-47-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in peptide synthesis and drug development. This research brief aims to synthesize the latest findings related to this compound, focusing on its chemical properties, synthesis methodologies, and biological relevance.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of peptidomimetics and constrained peptides. The presence of the azetidine ring and the cyclopentyl moiety imparts structural rigidity, making it a valuable scaffold for designing bioactive molecules. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize its structure and confirm its purity, which is critical for its application in high-precision chemical biology experiments.

One of the most notable advancements is the use of this compound in solid-phase peptide synthesis (SPPS). The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group ensures compatibility with standard SPPS protocols, enabling the efficient incorporation of the azetidine-containing moiety into peptide chains. This has opened new avenues for the development of peptide-based therapeutics with enhanced stability and bioavailability. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have documented its utility in synthesizing protease-resistant peptides.

In addition to its synthetic applications, preliminary biological evaluations have revealed promising pharmacological properties. For instance, derivatives of this compound have shown inhibitory activity against specific enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for anti-inflammatory drug development. However, further in vitro and in vivo studies are required to fully elucidate its mechanism of action and therapeutic potential.

The synthesis of 2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}azetidin-3-yl)acetic acid has also been optimized in recent years. Novel catalytic methods and greener solvents have been employed to improve yield and reduce environmental impact. A 2023 study published in Organic Process Research & Development demonstrated a scalable and cost-effective route for its production, which could facilitate its broader adoption in both academic and industrial settings.

Despite these advancements, challenges remain. The compound's stability under physiological conditions and its pharmacokinetic profile are areas requiring further investigation. Additionally, the scalability of its synthesis without compromising purity is a critical factor for its transition from laboratory-scale research to commercial applications. Collaborative efforts between chemists and biologists are essential to address these challenges and unlock the full potential of this compound.

In conclusion, 2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}azetidin-3-yl)acetic acid (CAS: 2171971-47-2) represents a versatile and promising tool in chemical biology and drug discovery. Its unique structural features and demonstrated applications in peptide synthesis and enzyme inhibition make it a compound of significant interest. Continued research and development efforts are expected to further expand its utility and pave the way for novel therapeutic agents.

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